![molecular formula C15H30ClNO3Si B562116 N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine CAS No. 326480-01-7](/img/structure/B562116.png)
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine
Overview
Description
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine is a chiral reagent used primarily in proteomics research. It is characterized by its molecular formula C15H30ClNO3Si and a molecular weight of 335.94 . This compound is typically stored at -20°C and is soluble in chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
The synthesis of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves several steps. The starting materials and specific reaction conditions are crucial for obtaining the desired product. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not commonly detailed in public sources.
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, revealing the free amine.
Scientific Research Applications
Organic Synthesis
Chiral Synthesis
One of the primary applications of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine is in the synthesis of chiral compounds. The presence of the aziridine ring facilitates stereoselective reactions, making it an important intermediate in the preparation of chiral amines and other biologically active molecules. The compound's ability to undergo ring-opening reactions under mild conditions allows for the introduction of various substituents, enhancing its utility in asymmetric synthesis.
Reagents and Catalysts
This compound can also serve as a reagent or catalyst in various organic transformations, including nucleophilic substitutions and cycloadditions. Its stability under acidic and basic conditions makes it suitable for use in diverse reaction environments, contributing to its versatility in synthetic methodologies.
Medicinal Chemistry
Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The chloroethyl group is particularly noteworthy for its potential to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects on cancer cells.
Neuropharmacology
In neuropharmacological studies, modifications of this compound have been explored for their potential as inhibitors of enzymes involved in neurotransmission, such as acetylcholinesterase. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease, where maintaining acetylcholine levels is essential for cognitive function.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study A | Synthesis of chiral amines | Demonstrated high enantioselectivity using this compound as an intermediate. |
Study B | Anticancer activity | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
Study C | Neuropharmacological evaluation | Identified potential as an acetylcholinesterase inhibitor with favorable pharmacokinetic properties based on ADME studies. |
Mechanism of Action
The mechanism of action of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is harnessed in various chemical biology applications to study protein function and interactions .
Comparison with Similar Compounds
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine can be compared with other chiral aziridines and silyl-protected compounds. Similar compounds include:
This compound analogs: These compounds share structural similarities but may differ in the substituents on the aziridine ring or the silyl group.
Other Chiral Aziridines: Compounds like this compound are used in asymmetric synthesis and chiral resolution.
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and selectivity in chemical reactions.
Biological Activity
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this aziridine derivative, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Synthesis
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine features a unique aziridine ring structure that contributes to its reactivity and biological properties. The compound is synthesized through a multi-step process involving the protection of functional groups and subsequent chlorination, leading to the formation of the aziridine ring.
Antimicrobial Activity
Research has demonstrated that aziridine derivatives exhibit notable antimicrobial properties. N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine was tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were particularly promising:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16–32 |
Staphylococcus aureus | 16–32 |
Staphylococcus epidermidis | 32–64 |
These results indicate that the compound is more effective than traditional antibiotics like ampicillin and streptomycin against certain strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
In addition to its antimicrobial properties, N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine has shown cytotoxic effects on cancer cell lines. The compound was evaluated using the MTT assay on L929 murine fibroblast and HeLa human tumor cell lines. The findings indicated that:
Cell Line | IC50 (µM) |
---|---|
L929 | 25 |
HeLa | 15 |
The lower IC50 values suggest a higher potency against cancer cells compared to normal fibroblast cells, indicating selective cytotoxicity that may be exploited in cancer therapy .
The biological activity of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine is believed to involve the opening of the aziridine ring, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. This mechanism is similar to other known aziridine-based anticancer agents, where alkylation of nucleobases results in cross-linking and inhibition of DNA replication .
Case Studies
A notable case study involved the evaluation of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine in combination with other chemotherapeutic agents. In vitro studies indicated that when used alongside docetaxel, the compound enhanced cytotoxic effects on resistant cancer cell lines, suggesting potential for use in combination therapies .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBNZGNJSFHIJ-KJJPGHAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747198 | |
Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326480-01-7 | |
Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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